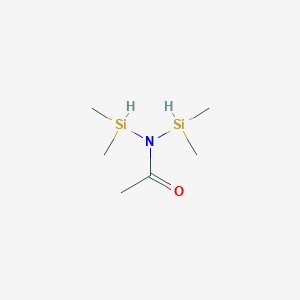

N,N-Bis(dimethylsilyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Bis(dimethylsilyl)acetamide: is an organosilicon compound with the chemical formula C8H21NOSi2 . It is a colorless liquid that is highly soluble in various organic solvents but reacts rapidly with moisture and solvents containing hydroxyl (OH) and amine (NH) groups . This compound is widely used in analytical chemistry and organic synthesis due to its ability to introduce the trimethylsilyl protecting group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Bis(dimethylsilyl)acetamide can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows :

MeC(O)NH2+2SiMe3Cl+2Et3N→MeC(OSiMe3)NSiMe3+2Et3NHCl

Industrial Production Methods: In industrial settings, the synthesis involves charging acetamide, triethylamine, and catalysts such as dimethylaniline and imidazole into a synthetic kettle. Trimethylchlorosilane is then added dropwise while maintaining specific temperature conditions. The resulting product has a high purity of 99.51 to 99.62% and a yield of 91.33 to 93.66% .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Bis(dimethylsilyl)acetamide undergoes various chemical reactions, including:

Silylation: It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.

Protection Reactions: It is used to protect amines, amides, carboxylic acids, alcohols, enols, and phenols.

Activation Reactions: It activates functional groups during the formation of nucleosides, peptides, and heterocycles.

Common Reagents and Conditions:

Major Products:

- Protected amines, amides, carboxylic acids, alcohols, enols, and phenols .

Trimethylsilyl ethers: from reactions with alcohols.

Applications De Recherche Scientifique

Chemistry:

- Silylation Agent: Used for the protection of various functional groups in organic synthesis .

- Chromatographic Analysis: Increases the volatility of analytes for gas chromatography .

Biology and Medicine:

- Peptide Synthesis: Activates functional groups during peptide formation .

- Nucleoside Synthesis: Facilitates the formation of nucleosides .

Industry:

Mécanisme D'action

N,N-Bis(dimethylsilyl)acetamide exerts its effects primarily through the introduction of the trimethylsilyl group. This group protects reactive sites on molecules, preventing unwanted reactions during synthesis. The compound acts as a silylating agent, forming stable trimethylsilyl derivatives that can be easily removed under mild conditions .

Comparaison Avec Des Composés Similaires

- N,O-Bis(trimethylsilyl)acetamide

- N,O-Bis(trimethylsilyl)trifluoroacetamide

- Trimethylsilyl trifluoromethanesulfonate

Uniqueness: N,N-Bis(dimethylsilyl)acetamide is unique due to its high reactivity with moisture and its ability to protect a wide range of functional groups under mild conditions. It is also preferred in certain applications due to its high purity and yield in industrial production .

Activité Biologique

N,N-Bis(dimethylsilyl)acetamide (BSA) is an organosilicon compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article reviews the biological activity of BSA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₈H₂₁NOSi₂

- Molecular Weight : 203.43 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : 71-73 °C at 35 mmHg

- Density : 0.832 g/mL at 20 °C

Mechanisms of Biological Activity

BSA primarily acts as a silylating agent, facilitating various chemical reactions that can lead to biological effects. Its ability to modify nucleobases and other biomolecules enhances the reactivity and stability of these compounds, which is crucial in drug development.

1. Silylation Reactions

BSA is utilized in silylation reactions to enhance the volatility and detectability of compounds in gas chromatography (GC). This property is particularly useful in the analysis of lipolysis products, where BSA improves the separation and identification of fatty acids and other lipophilic substances .

2. Activation of Nucleobases

In the Vorbrüggen reaction, BSA acts as a silylating agent that activates nucleobases for glycosylation reactions, leading to the formation of nucleosides. This activation is essential for synthesizing various nucleoside analogs, which have significant therapeutic potential .

Case Study 1: Synthesis of Aminobisphosphinates

A study highlighted the use of BSA in a cascade reaction involving hypophosphorous acid to synthesize aminobisphosphinates. The reaction demonstrated that BSA could facilitate the formation of stable intermediates, showcasing its utility in complex organic syntheses .

Case Study 2: Antimicrobial Activity

Research into biodegradable polymers containing BSA revealed its potential antimicrobial properties. The study indicated that polymers modified with BSA exhibited enhanced antibacterial activity against various pathogens, suggesting a role for BSA in developing new antimicrobial agents .

Research Findings

Recent studies have explored the biological implications of BSA beyond its chemical reactivity:

- Antibacterial Properties : Polymers incorporating BSA showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential application in medical materials .

- Synthesis Efficiency : The use of BSA in silylation reactions has been shown to increase yields and reduce reaction times significantly compared to traditional methods .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

21305-90-8 |

|---|---|

Formule moléculaire |

C6H15NOSi2 |

Poids moléculaire |

173.36 g/mol |

Nom IUPAC |

N,N-bis(dimethylsilyl)acetamide |

InChI |

InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3 |

Clé InChI |

MZNAHEFQHHMICT-UHFFFAOYSA-N |

SMILES |

CC(=O)N([SiH](C)C)[SiH](C)C |

SMILES canonique |

CC(=O)N([Si](C)C)[Si](C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.